3-Fluoropyrrolidine-3-carboxylic acid hydrochloride
Description
3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with significant utility in medicinal chemistry and organic synthesis. Its molecular formula is C₆H₁₀ClFNO₂ (accounting for the hydrochloride salt), and it has a molecular weight of 183.61 g/mol . The compound is identified by CAS number 1375473-59-8 and is commonly used as a chiral building block in drug discovery due to its rigid pyrrolidine scaffold and fluorine substitution, which enhances metabolic stability and binding affinity .
The fluorine atom at the 3-position of the pyrrolidine ring introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets. Its hydrochloride salt form improves solubility and crystallinity, facilitating purification and handling .
Properties
IUPAC Name |
3-fluoropyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGMUBKXUNQNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position . The resulting fluorinated pyrrolidine is then subjected to carboxylation and subsequent hydrochloride salt formation to yield the final product .
Industrial Production Methods
Industrial production of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free acid form.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Scientific Research Applications
3-Fluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a potential DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones and thereby regulating blood glucose levels . The fluorine atom enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and physicochemical differences between 3-fluoropyrrolidine-3-carboxylic acid hydrochloride and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent(s) |
|---|---|---|---|---|
| 3-Fluoropyrrolidine-3-carboxylic acid HCl | C₆H₁₀ClFNO₂ | 183.61 | 1375473-59-8 | Fluorine at C3 |
| 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid HCl | C₆H₉ClF₃NO₂ | 219.59 | 1235439-68-5 | Trifluoromethyl at C3 |
| 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid HCl | C₆H₉ClF₂NO₂ | 209.57 | CID 119056924 | Difluoromethyl at C3 |
| 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid HCl | C₆H₉ClF₃NO₂ | 219.59 | 1260759-01-0 | Trifluoromethyl at C4 |
| (±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl | C₁₁H₁₂ClFNO₂ | 251.67 | N/A | 3-Fluorophenyl at C4 |
Key Observations :
- Fluorine vs. CF₃/CF₂H : The trifluoromethyl and difluoromethyl groups increase molecular weight and lipophilicity compared to the single fluorine substituent. This enhances membrane permeability but may reduce aqueous solubility .
- Aromatic Substitutions : The 3-fluorophenyl derivative introduces aromaticity, expanding π-π stacking capabilities in receptor binding .
Stability and Handling
- Acid Stability : Hydrochloride salts of pyrrolidine derivatives are generally stable under ambient conditions but may degrade in strong acidic/basic environments. For example, nicardipine HCl (a related compound) shows pH-dependent stability .

- Storage : Most analogs, including 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid HCl, are stored at room temperature, indicating robust solid-state stability .
Biological Activity
3-Fluoropyrrolidine-3-carboxylic acid hydrochloride, a fluorinated derivative of pyrrolidine, is characterized by its unique structural features that enhance its reactivity and potential biological activity. This compound has garnered attention for its applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : CHClFNO
- Molecular Weight : 169.58 g/mol
- Structural Features : The presence of a fluorine atom and a carboxylic acid group significantly influences its chemical reactivity and biological activity.
The mechanism of action for 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. The fluorine atom enhances binding affinity and selectivity towards these enzymes, which is crucial for developing effective inhibitors.
- Receptor Modulation : It may also modulate receptor signaling pathways, impacting various biological processes.
Biological Activity
Research indicates that 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride exhibits several biological activities:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor for various enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.
- Studies have highlighted its effectiveness in modulating enzyme activities related to metabolic pathways.
-
Antitumor Activity :
- Preliminary findings suggest that derivatives of pyrrolidine compounds exhibit antitumor properties, which may extend to 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride.
- Further research is needed to quantify its effectiveness against specific cancer cell lines.
-
Potential Therapeutic Applications :
- The compound is being explored for drug development aimed at various therapeutic targets, including those involved in metabolic disorders and cancer therapy.
Comparative Analysis with Similar Compounds
The uniqueness of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride can be highlighted through a comparison with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 3-Fluoropyrrolidine | Lacks the carboxylic acid group |
| Pyrrolidine-3-carboxylic acid | Lacks the fluorine atom |
| Fluoroproline | A fluorinated derivative of proline |
The dual functional groups (fluorine atom and carboxylic acid) in 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Case Studies and Research Findings
Recent studies have focused on the interactions of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride with biological targets:
- Enzyme Interaction Studies : Research has demonstrated that the compound binds effectively to certain enzymes, inhibiting their activity. For instance, studies have indicated that fluorinated compounds generally show enhanced binding due to the electronegative nature of fluorine, which can stabilize interactions with enzyme active sites.
- Anticancer Studies : In vitro assays have been conducted to assess the antiproliferative effects of related pyrrolidine derivatives on various cancer cell lines. While specific data on 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is limited, trends suggest that similar compounds exhibit significant anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

